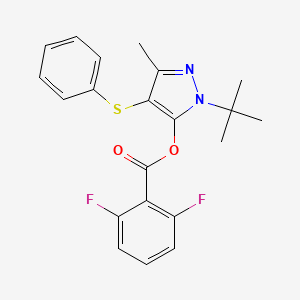

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate

説明

This compound is a pyrazole derivative featuring a tert-butyl group at position 1, a methyl group at position 3, a phenylthio substituent at position 4, and a 2,6-difluorobenzoate ester at position 5 of the pyrazole ring (Figure 1). The tert-butyl group contributes significant steric bulk, while the phenylthio and difluorobenzoate moieties influence electronic properties.

特性

IUPAC Name |

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N2O2S/c1-13-18(28-14-9-6-5-7-10-14)19(25(24-13)21(2,3)4)27-20(26)17-15(22)11-8-12-16(17)23/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTIQRQDSPKSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=C(C=CC=C3F)F)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate typically involves multiple steps:

Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

Introduction of the Phenylthio Group: This step involves the nucleophilic substitution of a halogenated pyrazole with a thiophenol derivative.

Esterification: The final step is the esterification of the pyrazole derivative with 2,6-difluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.

化学反応の分析

Types of Reactions: 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The difluorobenzoate ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The difluorobenzoate moiety can participate in nucleophilic aromatic substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted benzoates with nucleophiles replacing the fluorine atoms.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used in the design of probes for studying biological pathways and mechanisms.

Industry:

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Agrochemicals: It may be used in the development of new pesticides or herbicides due to its potential biological activity.

作用機序

The mechanism by which 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate exerts its effects depends on its application:

Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and activity.

Molecular Targets and Pathways:

Enzymes: Targets may include kinases, proteases, or other enzymes involved in disease pathways.

Receptors: Potential targets include G-protein coupled receptors (GPCRs) or ion channels.

類似化合物との比較

Structural Analogues

The primary structural analogue identified is [5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate (hereafter referred to as the "similar compound") . Key differences lie in substituent positioning and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Hypothesized Property Differences

Steric Effects

- The tert-butyl group at position 1 in the target compound introduces greater steric hindrance compared to the phenyl group in the analogue. This may reduce solubility in polar solvents but enhance metabolic stability in biological systems.

Electronic Effects

- Phenylthio vs. p-Tolylthio : The methyl substituent on the p-tolylthio group increases electron density at sulfur, enhancing its electron-donating capacity. This could alter reactivity in electrophilic substitution or oxidation reactions .

- Ester Positioning : The ester group’s relocation from position 5 (target) to position 3 (similar compound) may affect molecular conformation and dipole moments, impacting intermolecular interactions.

Solubility and Crystallinity

- The target compound’s tert-butyl group likely reduces solubility in aqueous media compared to the phenyl-substituted analogue. However, crystallinity studies would require diffraction data (e.g., via SHELX or ORTEP ), which are currently unavailable.

Functional Implications

- Biological Activity : The tert-butyl group’s bulk may hinder binding to enzymatic pockets but improve pharmacokinetics (e.g., half-life). Conversely, the similar compound’s phenyl group could enhance binding affinity to hydrophobic targets.

- Hydrogen Bonding: Both compounds lack strong hydrogen-bond donors, but the difluorobenzoate ester’s fluorine atoms may engage in weak hydrogen bonds. Etter’s graph set analysis could elucidate packing patterns if crystallographic data were available.

生物活性

The compound 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate is a member of the pyrazole family, known for its diverse biological activities. Its unique structure, characterized by a pyrazole ring and various substituents, positions it as a promising candidate in medicinal chemistry and drug discovery. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate can be represented as follows:

- Molecular Formula : C_{16}H_{16}F_{2}N_{2}OS

- Molecular Weight : 338.37 g/mol

Structural Features

| Feature | Description |

|---|---|

| Pyrazole Ring | Central structure contributing to biological activity |

| Tert-butyl Group | Enhances hydrophobicity and solubility |

| Phenylthio Group | Potential for enzyme interaction |

| 2,6-Difluorobenzoate | Modifies electronic properties and reactivity |

Biological Activity

Research indicates that compounds containing pyrazole rings often exhibit significant biological activities , including:

- Anticancer Properties : Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Studies suggest potential efficacy against bacterial and fungal strains.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The phenylthio group may facilitate binding to enzymes or receptors involved in disease pathways. The pyrazole core is known to participate in hydrogen bonding and π-π stacking interactions, enhancing its affinity for biological targets.

Research Findings and Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into their mechanisms and therapeutic potential.

- Anticancer Activity : A study demonstrated that pyrazole derivatives could inhibit the growth of various cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The specific compound showed IC50 values in the low micromolar range against several cancer types .

- Anti-inflammatory Effects : In vitro assays indicated that the compound could significantly reduce the production of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Efficacy : Preliminary tests revealed that the compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate, a comparison with structurally similar compounds is essential.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-tert-butyl-5-methylpyrazole | Moderate anti-inflammatory | Simpler structure |

| 1-(tert-butyl)-3-methyl-4-(phenylthio)-pyrazole | Anticancer | Enhanced reactivity |

| 1-(tert-butyl)-3-methylpyrazole | Lower antimicrobial activity | Lacks phenylthio group |

This table illustrates how variations in functional groups influence both chemical behavior and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。